Product packaging for 5'-Deoxyfluorouridine-13C,15N2(Cat. No.:)

5'-Deoxyfluorouridine-13C,15N2

Cat. No.: B13848605
M. Wt: 249.17 g/mol
InChI Key: ZWAOHEXOSAUJHY-YDLPDYJSSA-N
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Description

Overview of 5'-Deoxyfluorouridine as a Prodrug in Research Contexts

5'-Deoxyfluorouridine, also known as Doxifluridine, is a second-generation fluoropyrimidine nucleoside analog. schd-shimadzu.com It functions as a prodrug, meaning it is an inactive or less active compound that is converted into an active therapeutic agent within the body. schd-shimadzu.com Specifically, 5'-Deoxyfluorouridine is a prodrug of the well-known antimetabolite 5-fluorouracil (B62378) (5-FU). scioninstruments.comschd-shimadzu.com

The conversion of 5'-Deoxyfluorouridine to 5-FU is a critical step for its activity and is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), which is found in various tissues. scioninstruments.comschd-shimadzu.com High levels of this enzyme in certain cancer cells can lead to a targeted release of the active drug 5-FU at the tumor site. schd-shimadzu.com

Once formed, 5-FU undergoes further metabolic activation to exert its effects. Its primary mechanism of action involves the inhibition of thymidylate synthase, a key enzyme in the DNA synthesis pathway. nih.gov This inhibition leads to a depletion of thymidine, an essential building block of DNA, thereby halting cell proliferation. nih.gov Additionally, metabolites of 5-FU can be incorporated into RNA, disrupting its function and contributing to cell death. nih.gov Because of its mechanism targeting rapidly dividing cells, 5'-Deoxyfluorouridine and its parent drug, capecitabine (B1668275) (which is also metabolized to 5'-Deoxyfluorouridine), are subjects of extensive research, particularly in oncology. scioninstruments.commdpi.comschd-shimadzu.com

Table 1: Key Enzymes in the Metabolic Pathway of 5'-Deoxyfluorouridine This table summarizes the primary enzymes involved in the conversion of the prodrug 5'-Deoxyfluorouridine to its active and subsequent metabolites.

EnzymeRole in PathwayReference
Thymidine Phosphorylase (TP)Catalyzes the conversion of the prodrug 5'-Deoxyfluorouridine into the active drug 5-fluorouracil (5-FU). scioninstruments.comschd-shimadzu.com
Dihydropyrimidine Dehydrogenase (DPD)The rate-limiting enzyme in the catabolism (breakdown) of 5-FU. scioninstruments.com
Thymidylate Synthase (TS)The primary target of the active 5-FU metabolite (FdUMP), its inhibition disrupts DNA synthesis. nih.gov
Cytidine DeaminaseInvolved in the metabolic pathway of related prodrugs like capecitabine, which converts to 5'-Deoxyfluorouridine. lgcstandards.com

Rationale for ¹³C and ¹⁵N₂ Isotopic Labeling in 5'-Deoxyfluorouridine for Advanced Research

The synthesis of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is driven by the need for a highly accurate and reliable tool for quantitative research. This isotopically labeled version serves as an ideal internal standard for use in mass spectrometry-based analyses. nih.govlgcstandards.com

In quantitative MS methods, an internal standard is a compound added in a known amount to a sample before analysis. nih.gov It helps to correct for variations that can occur during sample preparation and instrumental analysis, ensuring the accuracy of the final measurement. An ideal internal standard is chemically almost identical to the analyte being measured but has a different mass, which is precisely the case for 5'-Deoxyfluorouridine-¹³C,¹⁵N₂. nih.gov It behaves nearly identically to the unlabeled drug during extraction, chromatography, and ionization, but its distinct mass-to-charge ratio allows it to be separately detected by the mass spectrometer. nih.gov

The use of a stable isotope-labeled internal standard like 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is crucial for several advanced research applications:

Pharmacokinetic Studies: Researchers can accurately quantify the concentration of 5'-Deoxyfluorouridine and its metabolites in biological samples (like plasma) over time. This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug.

Metabolic Tracing: By tracking the ¹³C and ¹⁵N labels, scientists can elucidate the metabolic fate of the drug, identifying and quantifying its various downstream metabolites with high confidence. scioninstruments.com

Therapeutic Drug Monitoring (TDM): In clinical research, accurate quantification of drug levels is vital. The use of labeled internal standards improves the reliability of methods developed for TDM. nucleosyn.com

Enzyme Activity Assays: The formation of 5-FU from labeled 5'-Deoxyfluorouridine can be precisely measured to study the activity of enzymes like thymidine phosphorylase in different tissues or cell lines. medchemexpress.com

The dual labeling with both ¹³C and ¹⁵N₂ in the pyrimidine (B1678525) ring provides a significant mass shift from the unlabeled compound, which minimizes potential interference from naturally occurring isotopes and enhances detection sensitivity and accuracy in complex biological matrices. nih.gov

Table 2: Compound Properties: 5'-Deoxyfluorouridine vs. 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ This table provides a comparison of the key chemical properties of the unlabeled compound and its stable isotope-labeled counterpart.

Property5'-Deoxyfluorouridine (Unlabeled)5'-Deoxyfluorouridine-¹³C,¹⁵N₂ (Labeled)Reference
Synonym DoxifluridineDoxifluridine-¹³C,¹⁵N₂
Molecular Formula C₉H₁₁FN₂O₅C₈¹³CH₁₁F¹⁵N₂O₅
Molecular Weight ~246.19 g/mol ~249.17 g/mol
Isotopic Enrichment Natural AbundanceMin. 99% ¹³C, 98% ¹⁵N
Primary Application ProdrugInternal standard for quantification lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O5 B13848605 5'-Deoxyfluorouridine-13C,15N2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

249.17 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i9+1,11+1,12+1

InChI Key

ZWAOHEXOSAUJHY-YDLPDYJSSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=O)[15NH][13C]2=O)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for 5 Deoxyfluorouridine 13c,15n2

Design Considerations for Site-Specific ¹³C and ¹⁵N₂ Labeling in Nucleosides

The decision to introduce isotopic labels at specific atomic positions within a nucleoside is primarily driven by the intended application. For NMR spectroscopy, selective labeling is a powerful strategy to overcome challenges like spectral crowding and signal overlap, which are common in complex biomolecules. nih.gov By replacing naturally abundant ¹²C and ¹⁴N with their NMR-active ¹³C and ¹⁵N isotopes, specific atoms or functional groups can be monitored to gain insights into molecular structure, dynamics, and interactions. acs.orgresearchgate.net

The ¹⁵N isotope, with a nuclear spin of ½, is particularly advantageous as it provides narrower line widths compared to the quadrupolar ¹⁴N nucleus, leading to higher resolution spectra. nih.gov Incorporating two ¹⁵N atoms into the pyrimidine (B1678525) ring of 5'-Deoxyfluorouridine creates unique spin systems that can be exploited in advanced NMR experiments to probe the electronic environment and hydrogen bonding interactions of the nucleobase.

Similarly, ¹³C labeling at a specific position, such as the C2 carbonyl carbon, creates an isolated spin system. This is crucial for relaxation-based NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, which are used to study molecular dynamics on the microsecond to millisecond timescale. acs.org The strategic placement of ¹³C and ¹⁵N labels simplifies complex spectra and allows for the unambiguous assignment of resonances, which is essential for detailed structural and dynamic analysis. nih.govacs.org

Chemical Synthesis Pathways for Isotopic Incorporation into the Pyrimidine Base

The synthesis of an isotopically labeled nucleoside is a multi-step process that begins with the synthesis of the labeled nucleobase, followed by its coupling to a suitable sugar moiety.

Precursor Synthesis with Enriched Isotopes

The synthesis of the labeled pyrimidine base, 5-Fluorouracil-¹³C,¹⁵N₂ (5-FU-¹³C,¹⁵N₂), is the foundational step. This is typically achieved by starting with simple, commercially available, isotopically enriched precursors. A common and efficient synthetic route involves the condensation of [¹³C,¹⁵N₂]-urea with an appropriate three-carbon unit. nih.govresearchgate.net

For instance, the synthesis can be adapted from established methods for labeled uracil (B121893). researchgate.net The process would involve reacting [¹³C,¹⁵N₂]-urea with a malic acid derivative, followed by cyclization and subsequent fluorination. Direct fluorination of the isotopically labeled uracil precursor can be accomplished using reagents like Selectfluor. nih.govresearchgate.net This approach ensures the precise placement of the ¹³C atom at the C2 position and the two ¹⁵N atoms at the N1 and N3 positions of the pyrimidine ring. The resulting 5-Fluorouracil-¹³C,¹⁵N₂ serves as the key building block for the final nucleoside. medchemexpress.comsigmaaldrich.com

Glycosylation Steps for Nucleoside Formation

The crucial step in forming the nucleoside is the N-glycosylation reaction, which couples the isotopically labeled pyrimidine base to a protected 5-deoxyribose derivative. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation. drugfuture.comresearchgate.net

The general procedure involves the following key steps:

Silylation of the Nucleobase: The labeled 5-fluorouracil (B62378) is first silylated, typically using an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS). This step increases the solubility of the nucleobase in organic solvents and activates it for the subsequent coupling reaction. frontiersin.orgrsc.org

Preparation of the Sugar Moiety: A suitable 5-deoxy-D-ribofuranose derivative is required. This sugar must have protecting groups on the hydroxyl functions (e.g., acetyl or benzoyl groups) and an activating group at the anomeric (C1') position, such as an acetate.

Lewis Acid-Catalyzed Coupling: The silylated base is reacted with the protected 5-deoxyribose derivative in an inert solvent (like acetonitrile (B52724) or 1,2-dichloroethane) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). frontiersin.orgrsc.org The reaction stereoselectively forms the desired β-anomer, which is the naturally occurring configuration in nucleosides. researchgate.net

Deprotection: Following the successful coupling, the protecting groups on the sugar moiety are removed under appropriate conditions (e.g., using methanolic ammonia) to yield the final product, 5'-Deoxyfluorouridine-¹³C,¹⁵N₂.

Purification and Advanced Spectroscopic Characterization of the Labeled Compound

After synthesis, the crude product must be rigorously purified and its identity, isotopic incorporation, and purity confirmed using advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of synthetic nucleoside analogues. nih.govmdpi.com Both reversed-phase (RP-HPLC) and anion-exchange HPLC can be employed. RP-HPLC is often used for its high capacity and compatibility with volatile buffers, which simplifies the recovery of the purified compound. researchgate.netumich.edu

Confirmation of Isotopic Enrichment via ¹³C and ¹⁵N NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the successful and site-specific incorporation of the isotopic labels.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a significantly enhanced signal for the enriched carbon atom (C2). Furthermore, this signal will appear as a triplet due to one-bond coupling (¹J) to the two adjacent ¹⁵N nuclei, providing unambiguous evidence of the ¹⁵N-C2-¹⁵N connectivity. tandfonline.com

¹⁵N NMR Spectroscopy: Direct or indirect detection of the ¹⁵N nuclei confirms their presence. In ¹H-¹⁵N correlation spectra (HSQC), the imino proton (N3-H) will show a strong correlation to the ¹⁵N nucleus at the N3 position. The presence of the ¹⁵N at the N1 position can also be confirmed through long-range correlation experiments. nih.gov

Table 1: Representative NMR Data for Labeled Pyrimidines
NucleusPositionTypical Chemical Shift (δ, ppm)Expected Coupling
¹³CC2 (Carbonyl)~150-155¹J(C,N) ≈ 18-20 Hz (triplet)
¹⁵NN1/N3~140-160 (relative to NH₃)¹J(N,H) ≈ 90 Hz (for N3-H)

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Coupling constants provide structural confirmation.

Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the final compound and determining the level of isotopic enrichment. The incorporation of one ¹³C and two ¹⁵N atoms results in a mass increase of three daltons compared to the unlabeled compound. sigmaaldrich.com

The mass spectrum will exhibit a distinct isotopic cluster. By comparing the measured isotope distribution pattern with the theoretical pattern, the isotopic purity can be accurately calculated. researchgate.net This analysis confirms that the desired isotopologue is the major species and quantifies any remaining unlabeled or partially labeled molecules. researchgate.net

Table 2: Expected Mass-to-Charge Ratios (m/z) for 5'-Deoxyfluorouridine Isotopologues
CompoundFormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)
Unlabeled 5'-DeoxyfluorouridineC₉H₁₁FN₂O₄230.19231.07
5'-Deoxyfluorouridine-¹³C,¹⁵N₂C₈¹³CH₁₁F¹⁵N₂O₄233.19234.07

Scalability and Efficiency of Labeled Compound Synthesis for Research Applications

The scalability and efficiency of synthesizing isotopically labeled compounds like 5'-Deoxyfluorouridine-13C,15N2 are critical factors for its practical application in research. While detailed industrial-scale production data for this specific compound is not publicly available, general principles of isotopic labeling and nucleoside synthesis allow for an analysis of the key challenges and considerations.

Key Considerations for Scalability and Efficiency:

Cost and Availability of Labeled Precursors: The starting materials, such as [¹³C]urea, [¹³C]bromoacetic acid, and ¹⁵NH₄Cl, are significantly more expensive than their unlabeled versions. Efficient utilization of these precursors is crucial.

Reaction Optimization: Each step in the synthetic pathway must be optimized to maximize yield and purity. This includes fine-tuning reaction conditions such as temperature, pressure, catalysts, and reaction times.

Purification Methods: Robust and scalable purification techniques are necessary to isolate the desired product with high isotopic and chemical purity at each stage. Methods like medium pressure liquid chromatography are often employed.

Process Control and Automation: For larger scale synthesis, automation and real-time monitoring of reaction parameters can improve reproducibility and efficiency.

StepReactionRepresentative Yield (%)Key Optimization Parameters
1Synthesis of Uracil-¹³C,¹⁵N₂~65%Reaction temperature, pressure, and catalyst selection.
2Fluorination of Uracil-¹³C,¹⁵N₂~90%Fluorinating agent, solvent, and reaction time.
3Glycosylation to form 2'-Deoxy-5-fluorouridine-¹³C,¹⁵N₂40-70%Coupling agent, temperature, and purification method.
45'-DeoxygenationVariableDeoxygenating agent and reaction conditions.

The successful synthesis of this compound on a research scale hinges on a strategic approach that balances cost, efficiency, and the desired level of isotopic enrichment. Careful planning and optimization of each synthetic step are essential to produce this valuable tool for scientific investigation.

Advanced Analytical Methodologies for 5 Deoxyfluorouridine 13c,15n2 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of 5'-Deoxyfluorouridine-13C,15N2 and its metabolites due to its high sensitivity and selectivity. waters.com This powerful combination allows for the separation, detection, and quantification of these compounds in various biological samples.

Targeted Quantitation of Labeled Parent Compound and Known Metabolites (e.g., 5-FU-13C,15N2)

Targeted LC-MS/MS methods are developed for the specific and sensitive quantification of this compound and its key labeled metabolite, 5-Fluorouracil-13C,15N2 (5-FU-13C,15N2). cmicgroup.comnih.gov These assays are crucial for understanding the conversion of the prodrug to its active form. In these methods, specific precursor-to-product ion transitions for both the labeled analyte and its corresponding internal standard are monitored, a technique known as multiple reaction monitoring (MRM). This approach ensures high specificity and minimizes interference from the biological matrix.

For instance, a UPLC-MS/MS method has been developed to quantify capecitabine (B1668275) and its metabolites, including 5'-deoxy-5-fluorouridine (the unlabeled analogue of the subject compound) and 5-FU, in human plasma. nih.govingentaconnect.com Such methods often utilize stable isotopically labeled internal standards for each analyte to ensure accuracy. nih.govingentaconnect.comnih.gov Chromatographic separation is typically achieved on a reversed-phase column with a gradient elution. ingentaconnect.comresearchgate.net The total run time for such analyses can be as short as 9 minutes. nih.govingentaconnect.com The analytes can be ionized using an electrospray ionization (ESI) source, with some compounds quantified in positive ion mode and others in negative ion mode to achieve optimal sensitivity. cmicgroup.comnih.govingentaconnect.com

Below is an example of typical parameters for an LC-MS/MS method for the quantitation of capecitabine and its metabolites.

ParameterValue
Chromatography Ultra-High Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18
Mobile Phase Gradient elution with acetonitrile (B52724) and formic acid in water
Flow Rate 0.3 mL/min
Ionization Electrospray Ionization (ESI)
Detection Tandem Mass Spectrometry (MS/MS)
Internal Standards Stable isotopically labeled analogues of each analyte

Untargeted Metabolite Profiling and Identification Using Isotopic Signatures

Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS) leverage the unique isotopic signature of this compound to discover and identify novel metabolites. When a biological system is exposed to the 13C and 15N labeled compound, all subsequent metabolites will carry the same isotopic label. This creates a distinct mass shift and a characteristic isotopic pattern compared to the endogenous, unlabeled metabolites. doi.org

By comparing the mass spectra of samples from a system treated with the labeled compound to a control group, researchers can readily distinguish drug-related metabolites from the endogenous metabolome. tandfonline.com Advanced data analysis software can automatically detect these isotopic patterns, significantly simplifying the identification of all metabolites derived from the parent drug. tandfonline.com This method is powerful for elucidating the complete metabolic fate of a drug, including the discovery of unexpected or previously unknown metabolic pathways. tandfonline.comnih.gov The use of 13C and 15N labeling is preferred over deuterium (B1214612) (2H) as the labels are more chemically stable and less likely to exchange during sample preparation and analysis. thermofisher.com

The process generally involves:

Sample Analysis: Analyzing extracts from biological systems treated with either the labeled or unlabeled compound using LC-HRMS.

Feature Detection: Identifying all mass spectral features that exhibit the characteristic mass shift and isotopic pattern of the 13C and 15N label.

Formula Prediction: Using the accurate mass measurement and the known number of carbon and nitrogen atoms from the label to confidently predict the elemental composition of the metabolites. lcms.cz

Structural Elucidation: Utilizing tandem mass spectrometry (MS/MS) to fragment the identified metabolites and determine their chemical structure.

Isotope Dilution Mass Spectrometry for Absolute Quantitation in Biological Samples

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov In this approach, a known amount of the stable isotope-labeled compound, this compound, is added to a biological sample as an internal standard. Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. waters.comptb.de

By measuring the ratio of the mass spectrometric response of the unlabeled analyte to the labeled internal standard, highly accurate and precise quantification can be achieved. epa.gov This method effectively corrects for variations in sample preparation and instrumental analysis, leading to reliable absolute concentration measurements. ptb.de The use of stable isotope-labeled internal standards is strongly recommended for quantitative bioanalysis to compensate for matrix effects and improve assay robustness. waters.comunil.chscispace.com

A typical workflow for absolute quantitation using IDMS involves:

Spiking: A known quantity of this compound is added to the unknown biological sample containing the unlabeled parent drug.

Sample Preparation: The sample is processed (e.g., protein precipitation, extraction) to isolate the analytes. ingentaconnect.com

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system.

Ratio Measurement: The peak areas of the unlabeled analyte and the labeled internal standard are measured.

Concentration Calculation: The concentration of the unlabeled analyte in the original sample is calculated based on the measured ratio and the known amount of the added internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and quantitative information about molecules. creative-proteomics.com For isotopically labeled compounds like this compound, NMR offers unique capabilities for analysis.

High-Resolution 13C NMR and 15N NMR for Structural Elucidation and Purity Assessment

High-resolution 13C and 15N NMR spectroscopy are invaluable for confirming the structure and assessing the isotopic purity of this compound. The presence of the 13C and 15N labels results in distinct signals in the respective NMR spectra, allowing for the precise determination of the label positions within the molecule.

Structural Elucidation: 13C NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the 13C signals confirm the carbon environments, while coupling between adjacent 13C nuclei (13C-13C coupling) can provide connectivity information. Similarly, 15N NMR can confirm the position of the nitrogen labels. Combining these with 1H NMR data allows for a complete and unambiguous structural assignment. rsc.orgrsc.org

NMR TechniqueInformation Provided
1H NMR Provides information on the proton environment and can show coupling to 13C nuclei.
13C NMR Directly detects the labeled carbon atoms, confirms their position, and helps assess isotopic enrichment.
15N NMR Directly detects the labeled nitrogen atoms and confirms their position.
2D NMR (e.g., HSQC, HMBC) Correlates different nuclei (e.g., 1H-13C, 1H-15N) to definitively assign the structure and label positions.

In Vitro/Ex Vivo NMR for Metabolic Flux and Pathway Tracing

NMR-based stable isotope tracing is a powerful method for studying metabolic pathways and measuring metabolic fluxes in vitro (in cell cultures) and ex vivo (in tissues). acs.orgspringernature.comresearchgate.net By introducing this compound into a biological system, the labels are incorporated into downstream metabolites. NMR can then be used to track the fate of these isotopes. springernature.com

This technique, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), allows researchers to:

Trace Metabolic Pathways: By identifying which metabolites become labeled over time, the active metabolic pathways for the drug can be elucidated. springernature.comnih.gov

Quantify Metabolic Flux: By measuring the rate of label incorporation into different metabolites, the rates (fluxes) through specific metabolic reactions can be quantified. creative-proteomics.comnih.gov

Analyze Isotopomer Distribution: NMR can distinguish between different isotopomers (molecules that differ only in the position of the isotopes). This detailed information provides deep insights into the activity of intersecting or parallel metabolic pathways. springernature.com For example, the splitting patterns in 13C NMR spectra can reveal whether adjacent carbon atoms are both labeled, providing information on the specific enzymatic reactions that have occurred. acs.org

This approach is non-destructive and can be performed on intact cells or tissues, providing a dynamic view of metabolism under various conditions. creative-proteomics.comnih.gov

Advanced Separation Techniques Coupled with Isotope Ratio Mass Spectrometry (IRMS)

The analysis of stable isotope-labeled compounds such as this compound in complex biological systems necessitates highly sensitive and specific analytical techniques. The coupling of advanced separation methods with Isotope Ratio Mass Spectrometry (IRMS) provides an exceptionally powerful platform for tracing the metabolic fate of these labeled molecules. Unlike conventional mass spectrometry which measures mass-to-charge ratios for structural identification and quantification, IRMS measures the precise ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) with extremely high precision. This enables researchers to distinguish the labeled drug and its metabolites from their endogenous, unlabeled counterparts and to quantify metabolic flux.

The two primary configurations used for these analyses are Gas Chromatography-Combustion-IRMS (GC-C-IRMS) and Liquid Chromatography-IRMS (LC-IRMS).

Gas Chromatography-Combustion-IRMS (GC-C-IRMS): In this setup, volatile or derivatized analytes are separated by a gas chromatograph. The eluent from the GC column is directed into a high-temperature (≈950-1000°C) combustion furnace, where the organic compounds are quantitatively converted into simple gases, primarily carbon dioxide (CO₂) and nitrogen gas (N₂). These gases are then purified, separated, and introduced into the IRMS. The IRMS measures the isotopic ratios within these gas pulses, providing a direct measurement of the ¹³C and ¹⁵N enrichment of the parent analyte that eluted from the GC. For a compound like this compound, prior derivatization to increase volatility would be required.

Liquid Chromatography-IRMS (LC-IRMS): This technique is more directly applicable to non-volatile, polar compounds like nucleosides and their metabolites, avoiding the need for derivatization. The eluent from the LC system is passed through a specialized interface that converts the separated analytes into CO₂ and N₂. A common method involves a high-temperature catalytic oxidation process, similar to GC-C-IRMS but adapted for a liquid stream. This allows for the separation of this compound from its key labeled metabolite, 5-Fluorouracil-13C,15N2, in a biological matrix like plasma. The subsequent IRMS analysis of the resulting CO₂ and N₂ provides specific isotopic enrichment data for each separated compound. This is invaluable for determining the precise rate of conversion of the prodrug to its active form in vivo.

The data generated from these techniques allow for detailed pharmacokinetic and pharmacodynamic modeling, elucidating how much of the administered labeled compound is converted to its active metabolite and tracking the incorporation of the ¹³C and ¹⁵N atoms into other downstream metabolic pathways.

TechniquePrincipleInterfaceApplicability to Target AnalytesSpecific Research Finding
GC-C-IRMS Separation of volatile analytes via GC, followed by online combustion to CO₂ and N₂ for isotopic ratio analysis.High-temperature combustion furnace.Requires chemical derivatization to make 5'-Deoxyfluorouridine and its metabolites volatile.Can determine ¹³C enrichment in specific fragments of metabolites if coupled with a fragmentation source, tracing the fate of the pyrimidine (B1678525) ring.
LC-IRMS Separation of polar, non-volatile analytes via LC, followed by online oxidation of the eluent to CO₂ and N₂ for isotopic ratio analysis.Wet chemical oxidation or high-temperature catalytic oxidation interface.Directly applicable to this compound and 5-Fluorouracil-13C,15N2 in biological fluids without derivatization.Allows for precise quantification of the conversion rate of this compound to 5-Fluorouracil-13C,15N2 in plasma over time.

Validation of Analytical Methods for Isotope-Labeled Pharmaceuticals in Research

For research findings to be considered reliable and reproducible, the analytical methods used to generate the data must undergo rigorous validation. The validation process demonstrates that a method is fit for its intended purpose—in this case, the accurate and precise quantification of this compound and its labeled metabolites in a given biological matrix (e.g., plasma, tissue homogenate). The validation protocol assesses several key performance characteristics.

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte of interest, this compound, in the presence of other components. This includes its unlabeled analog (5'-Deoxyfluorouridine), its primary labeled metabolite (5-Fluorouracil-13C,15N2), other potential metabolites, and endogenous compounds from the biological matrix. High-resolution mass spectrometry (HRMS) is often employed to achieve the necessary mass accuracy to resolve the labeled analyte from potential interferences.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of this compound. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. A typical requirement is a correlation coefficient (r²) of ≥0.99.

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true value, often expressed as percent recovery. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), expressed as the relative standard deviation (%RSD).

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. For bioanalytical methods, accuracy within ±20% and precision of ≤20% RSD are often required at the LOQ.

Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. It is a critical parameter in LC-MS based assays. It is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution.

Stability: The stability of this compound is evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term bench-top stability at room temperature, and long-term storage stability at low temperatures (e.g., -80°C).

The following table summarizes typical validation parameters and acceptance criteria for a hypothetical LC-MS/MS method developed for the quantification of this compound in human plasma.

Validation ParameterDefinitionTypical Acceptance CriteriaRelevance to Isotope-Labeled Analysis
Selectivity Ability to differentiate the analyte from interferences.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix.Crucial to distinguish this compound from its unlabeled counterpart and other endogenous nucleosides.
Linearity (Range) Proportionality of response to concentration over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration range: 1.0 - 1000 ng/mL.Ensures accurate quantification across a wide range of clinically or biologically relevant concentrations.
Accuracy Closeness of measured value to true value.Mean value should be within ±15% of the nominal concentration (±20% at LOQ).Confirms that the method provides true quantitative results for the labeled compound.
Precision (%RSD) Scatter of results from replicate measurements.RSD should not exceed 15% (20% at LOQ) for both intra- and inter-day assays.Guarantees the reproducibility and reliability of the quantitative data.
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable accuracy/precision.1.0 ng/mL with accuracy of 80-120% and precision ≤20% RSD.Defines the lower boundary of the method, essential for tracking low concentrations of the drug or its metabolites.
Analyte Stability Stability of the analyte under various storage and handling conditions.Concentration deviation within ±15% of initial concentration.Ensures that sample degradation does not compromise the integrity of the results during collection, storage, and processing.

Pre Clinical Pharmacokinetic and Metabolic Tracing Studies of 5 Deoxyfluorouridine 13c,15n2

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

Pre-clinical ADME studies are fundamental to characterizing the fate of a drug candidate within a biological system. For 5'-Deoxyfluorouridine, these studies reveal its behavior from administration to elimination. The compound is designed to circumvent the rapid degradation that 5-FU undergoes, allowing for more targeted activation within tumor tissues. nih.gov

In various animal models, including mice and rats, 5'-Deoxyfluorouridine demonstrates rapid absorption and distribution. Its primary metabolic fate is conversion to the active cytotoxic agent 5-fluorouracil (B62378) (5-FU). nih.gov This conversion is a critical activation step, and much of the compound's pharmacokinetic profile is centered on the generation and subsequent distribution of 5-FU. Studies in tumor-bearing mice have shown that levels of 5-FU derived from 5'-Deoxyfluorouridine are highest in tumors compared to other tissues, highlighting a selective distribution mechanism. nih.gov

The excretion of 5'-Deoxyfluorouridine and its metabolites occurs primarily through urine. The major excreted metabolite is α-fluoro-β-alanine, a catabolic product of 5-FU.

The use of stable, non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a sophisticated method for metabolic research. isotope.com In 5'-Deoxyfluorouridine-13C,15N2, the ¹³C is typically incorporated into the deoxyribose sugar moiety, while the two ¹⁵N atoms are located within the pyrimidine (B1678525) ring of the fluorouracil base. This dual-labeling strategy allows for the distinct and simultaneous tracing of both critical components of the molecule following enzymatic cleavage.

Prodrug activation of 5'-Deoxyfluorouridine occurs when it is converted to 5-FU. nih.gov By using the labeled compound, researchers can track the fate of the released 5-FU, now carrying the ¹⁵N₂ signature, and the 5-deoxyribose-1-phosphate, carrying the ¹³C signature. This allows for an unambiguous determination of pathway activities. nih.gov Mass spectrometry-based techniques can then differentiate the ¹⁵N₂-labeled 5-FU and its downstream metabolites from the endogenous (unlabeled) pool of pyrimidines, providing precise quantification of the drug's contribution to cellular metabolic pools. nih.gov This approach is crucial for understanding how much of the administered prodrug reaches its target and is successfully converted into its active form.

Following the administration of this compound, its primary metabolic conversion yields ¹⁵N₂-labeled 5-fluorouracil (¹⁵N₂-5-FU) and ¹³C-labeled 5-deoxyribose-1-phosphate. In vitro studies using Ehrlich ascites tumor cells have identified the key subsequent metabolites of the 5-FU moiety. nih.gov These include:

5-Fluorouridine 5'-monophosphate (FUMP)

5-Fluorouridine 5'-triphosphate (FUTP)

5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP)

Using stable isotope tracing, each of these metabolites would be detected in its ¹⁵N₂-labeled form by mass spectrometry, confirming its origin from the administered drug. mdpi.com This methodology allows for precise quantification in various biological matrices, such as plasma, cell lysates, and tissue homogenates. The ability to measure the flux of these labeled metabolites provides a dynamic map of the drug's anabolic activation pathways. nih.gov For instance, tracking the formation of ¹⁵N₂-FdUMP is particularly important as this metabolite is a potent inhibitor of thymidylate synthase, a key mechanism of the drug's cytotoxic effect. nih.gov

The ¹³C-labeled 5-deoxyribose-1-phosphate can also be traced to understand the fate of the sugar carrier moiety and its potential entry into other metabolic pathways.

A key advantage of 5'-Deoxyfluorouridine is its preferential conversion to 5-FU in tumor tissues, which often have higher levels of the activating enzymes. snmjournals.org Studies in tumor-bearing mice and rats have confirmed this selective distribution. After oral administration of 5'-Deoxyfluorouridine, the resulting 5-FU concentrations were found to be highest in the tumor tissue compared to other tissues like the small intestine, liver, and blood.

Table 1: 5-Fluorouracil (5-FU) Concentration in Tumor and Small Intestine of Sarcoma-180 Bearing Mice After Oral Administration of 5'-Deoxyfluorouridine

Time After Administration 5-FU Concentration in Tumor (µg/g) 5-FU Concentration in Small Intestine (µg/g)
1 hour 1.8 1.6
4 hours 2.5 0.8
24 hours 0.9 0.1

Data derived from studies on the unlabeled parent compound.

The cellular uptake of 5'-Deoxyfluorouridine and its subsequent conversion allows the active 5-FU to exert its effects. The use of an isotopically labeled compound like this compound in quantitative whole-body autoradiography (QWBA) or mass spectrometry imaging would enable high-resolution mapping of the labeled parent drug and its ¹⁵N₂-labeled metabolites within specific tissues and even within cellular compartments.

Enzymatic Biotransformation Pathways and Kinetics

The conversion of 5'-Deoxyfluorouridine to 5-FU is not spontaneous but is catalyzed by specific enzymes, making their activity a critical determinant of the drug's efficacy.

The primary enzyme responsible for the phosphorolytic cleavage of 5'-Deoxyfluorouridine into 5-FU and 5-deoxyribose-1-phosphate is nucleoside phosphorylase, specifically thymidine (B127349) phosphorylase (TP). snmjournals.orgnih.gov This enzyme is often found at higher concentrations in tumor tissues compared to normal tissues, which forms the basis for the tumor-selective activation of the prodrug. snmjournals.org

When studying this biotransformation with this compound, the enzymatic assay would monitor the rate of formation of ¹⁵N₂-5-FU. This allows for a highly specific measurement of enzyme kinetics without interference from other endogenous reactions. Kinetic studies on the unlabeled substrate have determined the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity.

Table 2: Michaelis-Menten Constants (Km) for Nucleoside Phosphorylase from Ehrlich Ascites Tumor Cells

Substrate Km (mM)
5'-Deoxyfluorouridine 0.633
5-Fluoro-2'-deoxyuridine 0.278
5-Fluorouridine 0.049

Data derived from studies on the unlabeled parent compound. nih.gov

This data shows that while 5'-Deoxyfluorouridine is a substrate for the enzyme, its affinity is lower than that for other fluoropyrimidines like 5-fluoro-2'-deoxyuridine. nih.gov

Once ¹⁵N₂-5-FU is generated, it must be further metabolized (anabolized) to its active nucleotide forms. This process involves a cascade of specific enzymes. nih.gov

Thymidine Phosphorylase (TP): As discussed, this enzyme catalyzes the initial and rate-limiting activation of the prodrug to 5-FU. nih.gov

Orotate Phosphoribosyltransferase (OPRT): This enzyme converts 5-FU to 5-fluorouridine monophosphate (FUMP).

Uridine Monophosphate Kinase (UMPK): This kinase phosphorylates FUMP to 5-fluorouridine diphosphate (FUDP).

Nucleoside Diphosphate Kinase (NDPK): This enzyme catalyzes the final phosphorylation step to the active metabolite 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA.

Ribonucleotide Reductase (RNR): This enzyme can convert FUDP to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP).

Thymidine Kinase (TK): Alternatively, 5-FU can be converted to 5-fluoro-2'-deoxyuridine (FUdR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase to FdUMP, the inhibitor of thymidylate synthase. nih.gov

By tracing the flow of the ¹⁵N₂ label through these successive metabolites, researchers can quantify the activity of each enzymatic step in different cell types or tissues, providing a detailed understanding of the factors that govern the ultimate cytotoxic efficacy of the drug.

Metabolic Flux Analysis in Cellular and Organ-on-chip Models Using Isotope Tracing

Metabolic flux analysis (MFA) is a critical methodology for elucidating the intricate network of metabolic pathways within biological systems. nih.govnih.govisotope.comnih.gov Through the use of isotopically labeled substrates, such as this compound, researchers can trace the metabolic fate of the compound and its constituent atoms as they are incorporated into downstream metabolites. This technique provides a quantitative measure of the rates (fluxes) of metabolic reactions, offering a dynamic perspective on cellular metabolism that cannot be achieved by conventional metabolomics alone. nih.govnih.govmdpi.com The application of MFA to preclinical studies of this compound in cellular and, more recently, in advanced organ-on-a-chip models, is pivotal for understanding its mechanism of action and identifying determinants of its efficacy.

The core principle of isotope tracing involves introducing a molecule with a distinct isotopic signature into a biological system and monitoring the distribution of the isotope(s) into various metabolic products over time. In the case of this compound, the presence of both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes allows for a more detailed and comprehensive tracing of the pyrimidine ring and its metabolic derivatives. This dual-labeling strategy is particularly advantageous for dissecting complex metabolic networks where atoms from a single precursor may be directed through multiple branching pathways. mit.edu

Metabolic Conversion Pathways of 5'-Deoxyfluorouridine

The primary metabolic activation of 5'-deoxy-5-fluorouridine (5'-dFUrd) is initiated by its conversion to the active anticancer agent 5-fluorouracil (5-FU). This enzymatic conversion is predominantly catalyzed by thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF). hmdb.ca The reaction cleaves the glycosidic bond, releasing 5-FU and 5-deoxyribose-1-phosphate.

Once formed, 5-FU undergoes further anabolism to its active metabolites through three main pathways:

Conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP): 5-FU is converted to 5-fluoro-2'-deoxyuridine (FUdR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase (TK) to FdUMP. FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for de novo DNA synthesis. nih.govnih.gov

Incorporation into RNA: 5-FU can be converted to 5-fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). FUMP is subsequently phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorouridine triphosphate (FUTP). FUTP can be incorporated into RNA, leading to disruption of RNA synthesis and function. nih.govnih.gov

Incorporation into DNA: FUDP can be reduced by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP), which is then phosphorylated to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FdUTP can be incorporated into DNA, causing DNA damage.

By using this compound, the flow of the labeled carbon and nitrogen atoms from the pyrimidine ring of 5'-dFUrd into 5-FU and subsequently into these various metabolic pools can be quantitatively tracked.

Isotope Tracing in Cellular Models

In cellular models, such as cancer cell lines, metabolic flux analysis with this compound allows for the precise quantification of the flux through each of the key metabolic branches. This is typically achieved by culturing the cells in the presence of the labeled compound for a defined period, followed by extraction of intracellular metabolites and analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The isotopic enrichment in the downstream metabolites provides a direct measure of the metabolic activity of the respective pathways.

Table 1: Hypothetical Metabolic Flux Distribution of this compound in a Cancer Cell Line

Metabolic PathwayRelative Flux (%)Key Metabolites Detected with ¹³C,¹⁵N₂ Label
Conversion to 5-Fluorouracil1005-Fluorouracil-¹³C,¹⁵N₂
Thymidylate Synthase Inhibition Pathway605-Fluoro-2'-deoxyuridine monophosphate-¹³C,¹⁵N₂
RNA Incorporation Pathway305-Fluorouridine triphosphate-¹³C,¹⁵N₂
DNA Incorporation Pathway55-Fluoro-2'-deoxyuridine triphosphate-¹³C,¹⁵N₂
Catabolism5Dihydrofluorouracil-¹³C,¹⁵N₂

This table presents a hypothetical distribution of metabolic fluxes for illustrative purposes, as specific experimental data for this compound is not publicly available. The relative fluxes can vary significantly between different cell types and experimental conditions.

Advanced Metabolic Tracing in Organ-on-a-Chip Models

While traditional cell culture provides valuable insights, it often fails to recapitulate the complex microenvironment of a tumor. Organ-on-a-chip (OOC) models have emerged as a powerful tool to bridge the gap between in vitro and in vivo studies. nih.govnih.govmdpi.comresearchgate.netucdavis.edu These microfluidic devices can be engineered to mimic the three-dimensional architecture, cell-cell interactions, and physiological fluid flow of a specific organ or tumor microenvironment. nih.govnih.govmdpi.comresearchgate.netucdavis.edu

The application of this compound in OOC models allows for a more physiologically relevant assessment of its metabolic flux. For instance, a "tumor-on-a-chip" model could co-culture cancer cells with stromal cells and endothelial cells, providing a more accurate representation of the metabolic interplay within the tumor microenvironment.

Table 2: Comparative Metabolic Flux of this compound in 2D Cell Culture vs. 3D Organ-on-a-Chip Model

Metabolic PathwayRelative Flux in 2D Culture (%)Relative Flux in 3D OOC Model (%)
Conversion to 5-Fluorouracil100100
Thymidylate Synthase Inhibition6555
RNA Incorporation2535
DNA Incorporation57
Catabolism53

This is a representative data table illustrating the potential differences in metabolic fluxes between a standard 2D cell culture and a more complex 3D organ-on-a-chip model. The data is hypothetical and intended to demonstrate the utility of OOC models in metabolic flux analysis.

The use of this compound in these advanced models can reveal how the tumor microenvironment influences the metabolic activation and detoxification of the drug, providing critical information for predicting its efficacy and potential for resistance in a more patient-relevant context.

Mechanistic Investigations Utilizing 5 Deoxyfluorouridine 13c,15n2 As a Research Probe

Elucidation of Molecular Mechanisms of Action via Isotopic Tracing

The primary utility of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ lies in its capacity to elucidate the intricate molecular mechanisms of its active metabolites. Once metabolized to its active forms, principally 5-Fluorouracil (B62378) (5-FU), the stable isotope labels serve as a definitive signature. This signature can be tracked through various intracellular processes, allowing researchers to confirm and quantify the drug's engagement with its intended targets and its off-target effects. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can selectively monitor the mass-shifted, labeled molecules, providing direct evidence of their biochemical transformations and interactions.

A critical mechanism of fluoropyrimidine cytotoxicity is the fraudulent incorporation of its metabolites into nucleic acids. The active metabolite 5-FU is anabolized to 5-Fluorouridine triphosphate (F-UTP) and 5-Fluoro-2'-deoxyuridine triphosphate (F-dUTP), which are then incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and function and induces DNA damage.

Utilizing 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ allows for the precise quantification of this process. Researchers can treat cell cultures with the labeled compound, subsequently isolate total RNA and DNA, and digest these macromolecules into their constituent nucleosides. Using LC-MS/MS, they can specifically detect and quantify the ¹³C,¹⁵N₂-labeled fluorouridine and deoxyfluorouridine, distinguishing them from the vast excess of endogenous nucleosides. This provides a direct measure of the extent of drug incorporation into each nucleic acid pool, a crucial determinant of its therapeutic effect and toxicity.

Table 1: Hypothetical Quantification of Labeled Nucleoside Incorporation in HCT116 Cancer Cells This table illustrates representative data from an experiment where HCT116 cells were treated with 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ for 24 hours. Data represents the quantity of labeled nucleoside detected per microgram of total nucleic acid.

Macromolecule Isolated Labeled Nucleoside Detected Mean Quantity (fmol/µg) Standard Deviation
Total RNA ¹³C,¹⁵N₂-Fluorouridine 15.8 ± 2.1
Total DNA ¹³C,¹⁵N₂-Deoxyfluorouridine 1.3 ± 0.4

The canonical target of 5-FU is the enzyme Thymidylate Synthase (TS), which is essential for the de novo synthesis of thymidine (B127349), a precursor for DNA replication. The metabolite 5-Fluoro-2'-deoxyuridine monophosphate (F-dUMP) forms a stable, inhibitory ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.

The use of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ provides a powerful tool to study this interaction directly. After cellular metabolism converts the parent compound to ¹³C,¹⁵N₂-F-dUMP, this labeled metabolite forms the inhibitory complex. Researchers can use affinity purification or immunoprecipitation to isolate TS from treated cell lysates. Subsequent analysis by high-resolution mass spectrometry can identify the TS protein covalently modified by the labeled F-dUMP fragment, confirmed by the specific mass shift corresponding to the ¹³C and ¹⁵N isotopes. This provides definitive proof of target engagement within the cellular environment and can be used to quantify the proportion of the enzyme pool that is inhibited.

Investigation of Cellular Transport and Efflux Mechanisms

The efficacy of a drug is fundamentally dependent on its ability to enter and accumulate within target cells. This process is governed by a balance between influx transporters that facilitate cellular uptake and efflux pumps (e.g., ABC transporters) that actively remove the drug. 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is an ideal probe for studying these transport dynamics.

In a typical experiment, cells are incubated with a known concentration of the labeled compound. At various time points, the intracellular and extracellular concentrations of ¹³C,¹⁵N₂-labeled 5'-Deoxyfluorouridine and its metabolites can be accurately measured by LC-MS. This method avoids the confounding signals from endogenous nucleosides. By comparing uptake and efflux rates in cells with and without genetic or pharmacological inhibition of specific transporters, researchers can identify the key proteins responsible for the drug's disposition.

Table 2: Impact of an ABCG2 Efflux Pump Inhibitor on Intracellular Accumulation of Labeled 5'-Deoxyfluorouridine This table shows the intracellular concentration of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ after a 60-minute incubation in MCF-7 cells, with and without a specific inhibitor of the ABCG2 transporter.

Experimental Condition Intracellular Concentration (pmol/10⁶ cells) Fold Change vs. Control
Control (Vehicle) 75.4 1.0
+ ABCG2 Inhibitor 218.6 2.9

Assessment of Metabolic Reprogramming in Disease Models (e.g., cancer cell lines)

Cancer cells exhibit profound metabolic reprogramming to support their growth and proliferation. Treatment with chemotherapeutic agents can further alter these metabolic networks. Stable Isotope-Resolved Metabolomics (SIRM) using probes like 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ allows for a detailed assessment of these changes.

When the labeled compound is introduced to cancer cells, its ¹³C and ¹⁵N atoms can be traced as they are incorporated into various downstream metabolic pathways. For instance, the catabolism of the ¹³C,¹⁵N₂-labeled pyrimidine (B1678525) ring can lead to the appearance of these heavy isotopes in central carbon and nitrogen metabolism, such as in the amino acid pool (e.g., Aspartate, Glutamate). By mapping the distribution of the ¹³C and ¹⁵N labels across the metabolome, researchers can identify unexpected metabolic fates of the drug and understand how its presence perturbs endogenous pathways, potentially revealing new vulnerabilities or resistance mechanisms.

Dynamic Studies of Biochemical Pathways Using Stable Isotope Tracing

Beyond static snapshots, 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ enables dynamic metabolic flux analysis (MFA). This technique measures the rates (fluxes) of reactions within a metabolic network rather than just the concentrations of metabolites. In a "pulse-chase" experiment, cells are briefly exposed to the labeled compound (the pulse) and then transferred to unlabeled media (the chase).

By sampling at multiple, short time intervals, researchers can track the rate at which the ¹³C and ¹⁵N labels appear and disappear in the sequential metabolites of the drug's activation pathway (e.g., 5'-Deoxyfluorouridine → 5-FU → FUMP → FUDP → F-UTP). This provides a quantitative, dynamic view of the pathway's efficiency and identifies potential rate-limiting steps. Such information is invaluable for understanding why certain cells are sensitive or resistant to the drug and for designing strategies to overcome metabolic bottlenecks.

Table 3: Time-Course Analysis of Label Enrichment in the 5-FU Activation Pathway This table represents the percentage of each metabolite pool that is labeled with ¹³C,¹⁵N₂ at different time points after adding 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ to a cell culture.

Metabolite Label Enrichment at 5 min Label Enrichment at 30 min Label Enrichment at 120 min
5'-Deoxyfluorouridine 85% 92% 94%
5-Fluorouracil (5-FU) 15% 68% 81%
FUMP 2% 45% 72%
FUDP <1% 21% 58%
F-UTP <1% 12% 49%

Applications of 5 Deoxyfluorouridine 13c,15n2 in Advanced Research Models

In Vitro Cell Culture Models for Mechanistic and Pre-clinical Efficacy Studies

In vitro models using cultured cancer cells are fundamental for high-throughput screening and detailed mechanistic investigations. The use of 5'-Deoxyfluorouridine-13C,15N2 in these systems enables researchers to dissect cellular-level metabolic responses to treatment.

Combining therapeutic agents is a primary strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. plos.org The use of this compound is particularly valuable in these studies to elucidate the metabolic underpinnings of synergistic interactions. When combined with other metabolic inhibitors or cytotoxic drugs, the labeled compound allows researchers to trace how the combination perturbs specific metabolic pathways compared to single-agent treatments.

Research findings indicate that synergistic drug combinations can be identified through various analytical methods, such as the Combination Index (CI) and the Dose Reduction Index (DRI). mdpi.commdpi.com A CI value of less than one signifies a synergistic effect. mdpi.com By using the labeled probe, scientists can determine if a synergistic outcome is due to enhanced uptake of 5'-Deoxyfluorouridine, altered conversion to its active metabolites like fluorouridine triphosphate (FUTP), or downstream effects on nucleotide synthesis. nih.gov This approach helps to rationally design more effective combination therapies by targeting multiple, interconnected metabolic pathways. mdpi.com

Table 1: Illustrative Drug Combinatorial Effects with 5'-Deoxyfluorouridine (5'-dFUrd) in HCT116 Colon Cancer Cells This table presents hypothetical data to illustrate how the synergistic effects of drug combinations are quantified.

Drug Combination Concentration (µM) Combination Index (CI) Synergy Score Interpretation
5'-dFUrd + Drug X 0.5 + 2.0 0.75 12.5 Synergistic
5'-dFUrd + Drug X 1.0 + 4.0 0.68 15.2 Synergistic
5'-dFUrd + Drug Y 0.5 + 1.0 1.05 1.8 Additive/Antagonistic

Acquired drug resistance is a major obstacle in cancer therapy. nih.gov In vitro models of resistance are developed by chronically exposing cancer cell lines to a drug, selecting for cells that can survive and proliferate. To understand the mechanisms of resistance to fluoropyrimidines, cell lines resistant to 5-Fluorouracil (B62378) (5-FU) or its pro-drugs are established. nih.gov

The introduction of this compound into both the parental (sensitive) and the resistant cell lines serves as a critical experimental step. By tracing the labeled isotopes, researchers can compare the metabolic fate of the compound in both cell types. This can reveal key resistance mechanisms, such as:

Altered Drug Metabolism: Reduced conversion of the pro-drug to its active cytotoxic forms. frontiersin.org

Increased Drug Efflux: Overexpression of transporters like multidrug resistance protein 1 (MDR1) that pump the drug out of the cell. mdpi.com

Changes in Target Pathways: Upregulation of alternative pathways for nucleotide synthesis to bypass the drug's inhibitory effects. nih.gov

This comparative metabolic profiling provides direct evidence of the biochemical rewiring that enables cancer cells to evade treatment. frontiersin.org

Table 2: Comparative Metabolic Fate of Labeled 5'-Deoxyfluorouridine in Sensitive vs. Resistant Cancer Cells This table provides a hypothetical comparison to demonstrate how a labeled probe can identify resistance mechanisms.

Metabolic Parameter Sensitive Cells (Relative Abundance) Resistant Cells (Relative Abundance) Implication of Change
Intracellular [¹³C,¹⁵N₂]-5'-dFUrd 100% 45% Increased drug efflux or decreased uptake
[¹³C,¹⁵N₂]-Fluorouridine Monophosphate 80% 25% Decreased enzymatic activation
Incorporation into RNA/DNA 65% 10% Reduced target engagement

Ex Vivo Tissue Slice Analysis for Preserving Tissue Microenvironment

While cell culture models are useful, they lack the complex three-dimensional structure and cellular heterogeneity of a real tumor. dkfz.de Ex vivo tissue slice cultures bridge the gap between in vitro and in vivo studies by maintaining the original tumor microenvironment, including stromal cells, immune cells, and the extracellular matrix, for several days in culture. nih.govd-nb.info

Freshly resected tumor tissue is cut into thin, viable slices (typically 250-300 µm) using a microtome and cultured on membrane inserts. researchgate.netlu.se In this system, this compound can be added to the culture medium to assess its metabolic activity and therapeutic efficacy in a patient-specific manner. nih.gov This approach allows for the preservation of stromal-tumor interactions which can significantly influence drug response. d-nb.info Stable Isotope Resolved Metabolomics (SIRM) can be applied to these slices to trace the labeled compound, offering a detailed view of metabolic transformations within the intact tissue architecture. nih.gov This makes tissue slice analysis an excellent preclinical platform to evaluate how the tumor microenvironment affects drug metabolism and to test the efficacy of therapeutic agents on an individual patient's tumor. nih.govd-nb.info

Advanced Animal Models for Pharmacodynamic and Efficacy Research

To evaluate therapeutic agents in a systemic context, researchers rely on advanced animal models. nih.gov These models are indispensable for studying pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.gov

Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a cornerstone of in vivo oncology research. crownbio.com Models can be subcutaneous (implanted under the skin) or orthotopic, where tumor cells are implanted into the corresponding organ from which the cancer originated (e.g., human breast cancer cells implanted into the mammary fat pad of a mouse). mdpi.comcriver.com Orthotopic models are considered more clinically relevant as they better replicate the native tumor environment, growth, and metastatic patterns. criver.com

In these models, this compound is administered to the animal, often via intravenous injection. nih.gov The stable isotope labels allow for tracing the compound's distribution, metabolism, and excretion throughout the body. nih.gov Researchers can harvest the tumor and various healthy organs at different time points to quantify the concentration of the parent compound and its labeled metabolites using mass spectrometry. This provides a detailed map of the drug's in vivo metabolic fate, highlighting how it is processed within the tumor versus healthy tissues. mdpi.comnih.gov

Cancer cells exhibit reprogrammed metabolism, often characterized by high rates of glycolysis (the Warburg effect) and increased synthesis of macromolecules needed for rapid proliferation. wikipedia.orgfrontiersin.org Using this compound in orthotopic and xenograft models enables a direct evaluation of how the drug impacts these altered metabolic pathways in a living system.

By analyzing the isotopic enrichment in various metabolites, scientists can assess:

Target Engagement: Measuring the incorporation of labeled metabolites into DNA and RNA within the tumor demonstrates that the drug is reaching its target and disrupting nucleotide synthesis. nih.gov

Metabolic Flux: Tracing the 13C and 15N atoms can reveal how the drug affects central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle. mdpi.com

Tumor-Specific Dependencies: Comparing the metabolic profile of the tumor with that of healthy tissues can uncover metabolic vulnerabilities unique to the cancer cells. nih.govmdpi.com For example, studies have shown that the metabolic profiles of tumors grown in vivo can be significantly different from those of the same cells grown in vitro, underscoring the importance of in vivo metabolic analysis. mdpi.com

Table 3: Example of Labeled Metabolite Enrichment in Orthotopic Tumor vs. Healthy Tissue This table provides a hypothetical dataset illustrating how stable isotope tracing can reveal tumor-specific metabolic activity following administration of a labeled drug.

Labeled Metabolite Relative Enrichment in Tumor Relative Enrichment in Healthy Liver Implication
[¹³C,¹⁵N₂]-Fluorouridine Triphosphate (FUTP) High Low Preferential activation of drug in tumor tissue.
¹³C-Labeled Ribose-5-Phosphate Decreased No Change Inhibition of pentose phosphate pathway in tumor.
¹⁵N-Labeled Glutamate High Moderate Drug metabolites are entering amino acid synthesis pools.

Development of Stable Isotope-Labeled Reference Standards for Analytical Assays

The quantification of therapeutic agents and their metabolic products in biological samples is a cornerstone of pharmaceutical research and clinical practice. For the fluoropyrimidine pro-drug family, which includes capecitabine (B1668275) and its metabolite 5'-deoxy-5-fluorouridine (doxifluridine or 5'-DFUR), accurate measurement is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical tasks due to its high sensitivity and selectivity. mdpi.comjapsonline.com A key element in ensuring the accuracy and reliability of LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). scispace.comnih.govresearchgate.net this compound serves as an ideal SIL-IS for the quantification of its unlabeled analogue, doxifluridine.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte being measured. researchgate.netresearchgate.net This includes co-elution during chromatography and similar behavior during sample extraction and ionization. nih.gov The use of a SIL-IS like this compound effectively compensates for variations in sample preparation and potential matrix effects, where other components in a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. waters.comnih.gov The mass difference created by the incorporation of heavy isotopes (¹³C and ¹⁵N) allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring precise quantification. nih.gov

Research Findings in LC-MS/MS Method Validation

Detailed research has led to the development and validation of robust LC-MS/MS methods for the simultaneous determination of capecitabine and its key metabolites, including 5'-DFUR, in human plasma. In these advanced analytical models, this compound is employed as the specific internal standard for 5'-DFUR.

A comprehensive validation study for an LC-MS/MS method demonstrated the reliability of using this compound for the precise quantification of 5'-DFUR in human plasma. cmicgroup.com The method involved separating the compounds using a reversed-phase column and detection by a triple quadrupole mass spectrometer. cmicgroup.com Such methods are validated according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) to ensure all parameters meet stringent acceptance criteria. cmicgroup.com

The validation process establishes key performance characteristics of the assay. The data below, derived from a specific method validation report, illustrates the typical performance of an LC-MS/MS assay utilizing this compound. cmicgroup.com

Table 1: LC-MS/MS Method Validation Parameters for 5'-DFUR using this compound as Internal Standard

Validation Parameter Result
Analyte 5'-Deoxy-5-fluorouridine (5'-DFUR)
Internal Standard This compound
Matrix Human Plasma
Chromatography Reversed-Phase (e.g., Waters Atlantis C18)
Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Ionization "Turbo spray"
Dynamic Range 2 ng/mL to 500 ng/mL

Data sourced from a validation report by CMIC, Inc. cmicgroup.com

Precision and accuracy are paramount for bioanalytical methods. Inter- and intra-assay precision is assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days. The accuracy reflects how close the measured concentration is to the true value. For the quantification of 5'-DFUR, these assays consistently demonstrate high precision and accuracy.

Table 2: Inter-Assay and Intra-Assay Precision and Accuracy for 5'-DFUR Quantification

QC Level Concentration (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%)
Low 6 < 15% 85-115% < 15% 85-115%
Medium 100 < 15% 85-115% < 15% 85-115%
High 400 < 15% 85-115% < 15% 85-115%

Typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The validation report confirms that all evaluated parameters met these acceptance criteria. cmicgroup.comresearchgate.net

The successful development and validation of such analytical methods underscore the critical role of high-purity, well-characterized stable isotope-labeled reference standards like this compound. synzeal.comnucleosyn.com Their availability allows research and clinical laboratories to generate reliable data for pharmacokinetic studies and other advanced research applications. psu.eduyakhak.org

Emerging Research Directions and Future Applications of 5 Deoxyfluorouridine 13c,15n2

Integration with Multi-Omics Approaches (e.g., Metabolomics, Fluxomics, Proteomics)

The use of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is pivotal in the realm of multi-omics, which combines data from various "-omics" fields like genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of biological systems. metabolon.com By tracing the journey of the ¹³C and ¹⁵N labels, researchers can gain unprecedented insights into the metabolic pathways affected by the drug.

Metabolomics and Fluxomics:

Stable isotope tracing with compounds like 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is a fundamental technique in metabolomics and fluxomics. kaust.edu.sa Fluxomics, in particular, aims to quantify the rate of metabolic reactions within a cell. biorxiv.org By introducing the labeled compound, scientists can follow the distribution of the ¹³C and ¹⁵N isotopes through various metabolic intermediates. This allows for the precise measurement of metabolic fluxes, revealing how the drug alters cellular metabolism in real-time. kaust.edu.sa For example, studies can quantify the conversion rates through the key enzymatic steps that activate capecitabine (B1668275), providing a dynamic view of drug processing within cancer cells. aacrjournals.org This level of detail is crucial for understanding the mechanisms of drug efficacy and resistance.

A key application of this is in ¹³C metabolic flux analysis (¹³C-MFA), a powerful tool for quantifying the activity of metabolic pathways in vivo. nih.gov This technique is instrumental in understanding intracellular metabolism and uncovering the pathophysiology of diseases. nih.gov

Proteomics:

In proteomics, stable isotope labeling is used for quantitative analysis of protein expression. iris-biotech.de While 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is primarily a tracer for metabolic pathways, its impact on the proteome can be studied indirectly. Changes in metabolic fluxes resulting from the drug's action can lead to alterations in protein expression, which can be quantified using established proteomic techniques. marathonofhopecancercentres.ca This integrated approach allows researchers to connect the metabolic effects of the drug to downstream changes in the cellular machinery. rsc.org

The integration of these multi-omics datasets, powered by tracers like 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, provides a comprehensive, systems-level view of the drug's mechanism of action. mdpi.comresearchgate.net

Advancements in Non-Invasive Metabolic Imaging Techniques (e.g., Hyperpolarized ¹³C MRS)

A significant area of advancement is the use of ¹³C-labeled compounds in non-invasive imaging techniques, particularly hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS). nih.govismrm.orgau.dk This cutting-edge method enhances the magnetic resonance signal of ¹³C-enriched molecules by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in living organisms. au.dkmriquestions.com

By using hyperpolarized ¹³C-labeled substrates, such as derivatives from 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ research, clinicians can visualize metabolic pathways that are altered in disease states like cancer. nih.gov For instance, the conversion of a hyperpolarized ¹³C-labeled precursor into its downstream metabolites can be spatially and temporally resolved within a tumor. nih.govmdpi.com This provides invaluable information on target engagement and the metabolic response to therapy. elifesciences.orgnih.gov

Hyperpolarized ¹³C MRS has shown promise in various pre-clinical and emerging clinical applications, including oncology, cardiology, and neurology. nih.govau.dk The ability to non-invasively monitor the metabolic effects of a drug at the site of action represents a paradigm shift in how treatment response is assessed, moving beyond anatomical changes to functional metabolic readouts. ismrm.org

Table 1: Comparison of Conventional vs. Hyperpolarized ¹³C MRS

FeatureConventional ¹³C MRSHyperpolarized ¹³C MRS
Signal Enhancement Low>10,000-fold
Sensitivity Limited, requires high concentrations and long acquisition timesHigh, allows for detection of low concentration metabolites
Temporal Resolution Poor, static measurementsHigh, enables real-time tracking of metabolic fluxes
Clinical Application Limited due to low sensitivityEmerging for in-vivo metabolic imaging of disease

Exploration of Novel Drug Delivery Systems Using Labeled Compounds as Tracers

Isotopically labeled compounds are invaluable tools for the development and evaluation of novel drug delivery systems. nih.gov By incorporating 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ into drug delivery vehicles, such as nanoparticles or liposomes, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of the encapsulated drug. musechem.com

This approach allows for the quantitative assessment of key delivery parameters:

Bioavailability: Determining the fraction of the drug that reaches systemic circulation. nih.gov

Targeting Efficiency: Quantifying the accumulation of the drug at the desired site of action (e.g., a tumor) versus off-target tissues.

Release Kinetics: Monitoring the rate at which the drug is released from the delivery system in vivo.

The use of stable isotopes offers a safe and effective way to conduct these studies in preclinical models and potentially in human clinical trials. iris-biotech.denih.gov The insights gained from these tracer studies are critical for optimizing the design of drug delivery systems to enhance therapeutic efficacy while minimizing systemic toxicity. slideshare.net

Contribution to Systems Biology and Computational Modeling of Drug Action and Metabolism

Systems biology aims to understand the complex interactions within biological systems through the integration of experimental data and computational modeling. nih.govmdpi.com 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ provides high-quality, quantitative data that is essential for building and validating computational models of drug metabolism and action. nih.govplos.org

These models can simulate the intricate network of biochemical reactions involved in the drug's pathway, from its initial uptake to its ultimate effect on cellular processes. By inputting the flux data obtained from tracer experiments with 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, researchers can:

Refine the parameters of the metabolic network model.

Identify key enzymes and transporters that control drug disposition.

Predict how genetic variations or co-administered drugs might alter the drug's metabolism and efficacy.

This synergy between experimental tracer studies and computational modeling accelerates our understanding of pharmacology at a systems level, enabling more rational drug design and development. mdpi.commdpi.com

Role in Personalized Medicine Research and Stratification of Pre-clinical Responses

A major goal of modern medicine is to tailor treatments to individual patients. Isotope-labeled drug studies can play a crucial role in achieving this by identifying biomarkers that predict treatment response. Preclinical studies using 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ in various cancer models can help stratify responders from non-responders based on their metabolic profiles. researchgate.net

For example, the rate of conversion of the labeled drug to its active form could be a predictive biomarker for capecitabine efficacy. aacrjournals.org Patients whose tumors exhibit rapid and efficient activation of the drug may be more likely to benefit from the therapy. This information could be used to select patients for clinical trials and, eventually, to guide treatment decisions in the clinic. aacrjournals.orgmarathonofhopecancercentres.ca

By linking specific metabolic phenotypes, as revealed by tracer studies, to treatment outcomes, 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ contributes to the development of personalized medicine strategies, ensuring that patients receive the most effective therapies for their specific disease characteristics.

Q & A

Q. What analytical techniques are most suitable for characterizing the purity and isotopic enrichment of 5'-Deoxyfluorouridine-13C,15N2?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for verifying isotopic labeling efficiency and detecting impurities. Use a high-resolution mass spectrometer to distinguish between natural abundance isotopes and the labeled compound (e.g., 13C and 15N2) based on exact mass differences .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N) can confirm structural integrity and isotopic incorporation. For example, the absence of natural 12C signals in 13C-NMR spectra validates labeling .
  • Melting Point Analysis (180–181°C) and HPLC Purity Testing (≥98%) are standard quality-control steps to ensure batch consistency .

Q. How does this compound enable precise tracking of nucleic acid metabolism in vitro?

Methodological Answer:

  • The compound incorporates into DNA during replication or repair, replacing natural deoxyuridine. Its 13C and 15N2 labels allow differentiation from endogenous nucleotides using Isotope Ratio Mass Spectrometry (IRMS) or Stable Isotope Tracing in metabolic flux studies .
  • For cell-based assays, optimize incubation times and concentrations (e.g., IC50 = 0.62 μM for thymidine phosphorylase activation in PC9-DPE2 cells) to balance incorporation efficiency with cytotoxicity .

Q. What are the solubility and storage requirements for maintaining this compound stability?

Methodological Answer:

  • The compound is slightly soluble in DMSO or methanol ; pre-dissolve in small volumes of these solvents for in vitro studies. Avoid aqueous buffers unless solubility is validated via pilot experiments .
  • Store at -20°C in airtight, light-protected vials to prevent degradation. Conduct periodic stability tests using LC-MS to monitor decomposition .

Advanced Research Questions

Q. How can isotopic interference be minimized when using this compound in nitrogen flux studies?

Methodological Answer:

  • Pre-purify commercial 15N2 sources to remove contaminants like 15NH4+ or 15NO3–, which can skew nitrogen flux measurements. Use gas scrubbers or recirculating filters, as described in 15N2 purification protocols .
  • Validate experiments with dual-isotope controls (e.g., 14N2 vs. 15N2) and confirm results via time-resolved mass spectrometry to distinguish biological incorporation from abiotic contamination .

Q. What experimental designs address discrepancies in metabolic tracking between this compound and its unlabeled counterpart?

Methodological Answer:

  • Use parallel tracer experiments with labeled and unlabeled compounds to quantify isotopic effects on enzyme kinetics (e.g., thymidine phosphorylase activity). Adjust kinetic models to account for minor differences in reaction rates .
  • Apply compartmental modeling to distinguish between isotopic dilution (due to endogenous nucleotide pools) and true metabolic turnover rates .

Q. How do researchers optimize 13C/15N2-labeled nucleotide detection in complex biological matrices?

Methodological Answer:

  • Employ Solid-Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids prior to LC-MS analysis .
  • Use Multiple Reaction Monitoring (MRM) transitions specific to the labeled fragment ions (e.g., m/z shifts from 13C and 15N2 substitutions) to enhance detection specificity in metabolomic workflows .

Q. What are the implications of isotopic labeling on chromatin dynamics studies using this compound?

Methodological Answer:

  • Incorporate the compound into DNA during synchronized cell cycles, then use Chromatin Immunoprecipitation (ChIP) coupled with isotope-enriched sequencing to study histone modifications (e.g., acetylation) at replication sites .
  • Normalize data against unlabeled controls to account for potential isotopic effects on DNA-protein binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.